1-(dimethylamino)-3-fluoropropan-2-ol
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Overview
Description
1-(Dimethylamino)-3-fluoropropan-2-ol is an organic compound that features a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-3-fluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanol with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophilic reagents like sodium azide or thiols can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(Dimethylamino)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(dimethylamino)-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
1-(Dimethylamino)-2-propanol: Similar structure but lacks the fluorine atom.
3-Dimethylamino-1-arylpropenones: Contains a similar dimethylamino group but differs in the overall structure.
4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring.
Uniqueness: 1-(Dimethylamino)-3-fluoropropan-2-ol is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
1512-56-7 |
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Molecular Formula |
C5H12FNO |
Molecular Weight |
121.15 g/mol |
IUPAC Name |
1-(dimethylamino)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C5H12FNO/c1-7(2)4-5(8)3-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
WOWVWQAQYXRIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CF)O |
Purity |
95 |
Origin of Product |
United States |
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